2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol
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Overview
Description
2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to an amino group, which is further connected to a cyclopropyl and phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chloropyrimidine Moiety: The chloropyrimidine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Attachment of the Amino Group: The amino group is introduced to the chloropyrimidine ring through nucleophilic substitution reactions.
Formation of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced through a series of coupling reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields in similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols; solvents like DMF and DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
5-Chloropyrimidin-2-amine: Shares the chloropyrimidine moiety but lacks the cyclopropyl and phenyl groups.
2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and bioactivity compared to simpler analogs.
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-8-17-14(18-9-13)19-10-15(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXRGBJRLGRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=C(C=N2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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